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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NOSHe-aspirin represents a novel class of hybrid pharmaceutical agents engineered to
augment the therapeutic benefits of aspirin while mitigating its known adverse effects. By
chemically integrating nitric oxide (NO) and hydrogen sulfide (Hz2S) releasing moieties onto an
aspirin scaffold, NOSH-aspirin exhibits significantly enhanced anti-inflammatory and
anticancer properties. This document provides a detailed exploration of the foundational
chemical properties of NOSH-aspirin, including its synthesis, mechanism of action,
physicochemical characteristics, and key experimental findings. The information is intended to
serve as a core technical resource for researchers and professionals in the field of drug
discovery and development.

Chemical Structure and Synthesis

NOSH-aspirin is a chimeric molecule that covalently links an aspirin backbone with chemical
groups capable of donating NO and H2S. The most studied variant, often referred to as NOSH-
1 or NBS-1120, utilizes a nitrooxybutyl group for NO release and a 5-(4-hydroxyphenyl)-3H-1,2-
dithiole-3-thione (ADT-OH) moiety for H2S donation.[1][2] These functional groups are typically
attached to the aspirin scaffold via ester bonds.[1]
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The general structure allows for variations, including positional isomers (ortho, meta, para)
which have been shown to influence biological potency.[1] The ortho-substituted isomer has
demonstrated the highest potency in inhibiting colon cancer cell growth.[1]

Synthesis Overview

The synthesis of NOSH-aspirin is a multi-step process involving the strategic esterification of
the aspirin molecule. While specific protocols may vary, a general synthetic approach involves:

» Protection of functional groups: Protecting reactive groups on the aspirin molecule to ensure
selective modification.

o Coupling of the NO-releasing moiety: Attaching the nitrooxybutyl group to the salicylic acid
portion of aspirin, often through an aliphatic spacer.[1]

o Coupling of the H2S-releasing moiety: Linking the ADT-OH group to the aspirin scaffold.[1]

» Deprotection and purification: Removing any protecting groups and purifying the final NOSH-
aspirin compound.

Reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are
commonly employed in organic solvents like dichloromethane (DCM) to facilitate the
esterification reactions.[1]
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General Synthesis Workflow for NOSH-Aspirin
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Caption: General workflow for NOSH-aspirin synthesis.

Physicochemical Properties
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The physicochemical properties of NOSH-aspirin are critical for its absorption, distribution,

metabolism, and excretion (ADME) profile.

Property Value Source
Molecular Formula C20H15NO7Ss3 [3]
Molecular Weight 477.5 g/mol [3]

[4-(5-sulfanylidenedithiol-3-
IUPAC Name yl)phenyl] 2-(4-

nitrooxybutanoyloxy)benzoate

[3]

CAS Number 1357362-67-4

[3]

XLogP3 45

[3]

Mechanism of Action

NOSH-aspirin exerts its biological effects through a multi-pronged mechanism that involves

the combined actions of its parent compound, aspirin, and the released gasotransmitters, NO

and H2S.

Release of Gasotransmitters

Upon administration, NOSH-aspirin is metabolized, leading to the release of NO and H2S.

¢ Nitric Oxide (NO): NO is released from the nitrooxybutyl moiety, likely through ester

hydrolysis or other decomposition processes.[1] NO contributes to the gastroprotective

effects, counteracting the mucosal damage often associated with traditional NSAIDs.[4]

e Hydrogen Sulfide (H2S): H2S is released from the dithiolethione moiety (ADT-OH). This
release can be triggered by biological thiols, such as cysteine or glutathione, through thiol

exchange reactions.[1] H2S also plays a role in enhancing the anticancer and anti-

inflammatory effects.[4]
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Gasotransmitter Release from NOSH-Aspirin
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Caption: Proposed mechanism of NO and H:S release.

Core Biological Pathways

NOSH-aspirin modulates several key signaling pathways to exert its potent anticancer and
anti-inflammatory effects.

¢ Cyclooxygenase (COX) Inhibition: Like its parent compound, NOSH-aspirin inhibits COX
enzymes, leading to a reduction in prostaglandin E2 (PGE2) synthesis.[5][6] This action is
central to its anti-inflammatory properties.

¢ Induction of Apoptosis: NOSH-aspirin promotes programmed cell death in cancer cells by
increasing the expression of pro-apoptotic factors like TNF-a and activating caspase-3.[5] It
also inhibits the pro-survival transcription factor NF-kB.[5][7]
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o Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the GO/G1
phase, thereby inhibiting cancer cell proliferation.[5][8] This is partly achieved by inhibiting
the expression of the transcription factor FoxM1, which is crucial for cell cycle progression.[5]

[8]

o Regulation of Intracellular ROS: NOSH-aspirin can increase the levels of intracellular
reactive oxygen species (ROS), which can induce cytotoxicity and apoptosis in cancer cells.

[5]
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Caption: Key signaling pathways modulated by NOSH-aspirin.

Pharmacological Effects and Potency

Preclinical studies have consistently demonstrated the superior potency of NOSH-aspirin
compared to aspirin and its individual NO- or Hz2S-releasing counterparts.
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In Vitro Potency

NOSH-aspirin exhibits potent growth-inhibitory effects against a wide range of human cancer
cell lines, with ICso values in the nanomolar range.[9] This represents a potency increase of up
to 100,000-fold compared to aspirin alone.[4][9]

. Fold Increase
Compound/Var Cell Line

iant (Colon Cancer) ICs0 (NM) in Pf)t_ency vs. Source
Aspirin
0-NOSH-aspirin HCT 15 57+5 >87,000 [1]
m-NOSH-aspirin HCT 15 110+ 15 >45,000 [1]
p-NOSH-aspirin ~ HCT 15 380 + 30 >13,000 [1]
NOSH-1 HT-29 48+ 3 >100,000 [9]
NOSH-2 HT-29 70 - 120 >60,000 [9]
NOSH-4 HT-29 240 - 800 >16,000 [9]
Aspirin (ASA) HT-29 >5,000,000 1 [9]

In Vivo Efficacy

In xenograft models using human colon cancer cells, orally administered NOSH-aspirin has
shown significant dose-dependent inhibition of tumor growth and mass without overt signs of
toxicity.[6][7]

Tumor Volume Tumor Mass

Treatment Dose (mg/kg) . . Source
Reduction Reduction

NOSH-aspirin 25 73% 50+ 7% [61[7]

NOSH-aspirin 50 89% 75 + 5% [6][7]

NOSH-aspirin 100 96% 90 £ 3% [6][7]

Aspirin 50 70% 65% [6]
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Experimental Protocols

The following are generalized protocols for key experiments used in the foundational research
of NOSH-aspirin.

General Synthesis of NOSH-Aspirin (lllustrative)

 Esterification with NO-donor: To a solution of aspirin in dry DCM, add DCC, DMAP, and the
NO-releasing moiety (e.g., a nitrooxybutanol derivative).

e Reaction: Stir the mixture at room temperature for 6-12 hours.

o Work-up: Filter the reaction mixture to remove byproducts. Wash the organic layer with dilute
acid, base, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced
pressure.

o Coupling with H2S-donor: Repeat the esterification process using the NO-aspirin
intermediate and the HzS-releasing moiety (e.g., ADT-OH).

« Purification: Purify the final product using column chromatography on silica gel.

o Characterization: Confirm the structure and purity of the final compound using techniques
such as *H-NMR, 3C-NMR, and mass spectrometry.

In Vitro Cell Growth Inhibition Assay (ICso
Determination)

o Cell Seeding: Seed human cancer cells (e.g., HT-29, HCT 15) in 96-well plates at a density
of 5,000-10,000 cells per well and allow them to adhere overnight.

o Treatment: Treat the cells with various concentrations of NOSH-aspirin, aspirin (as a
control), and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

 Viability Assessment: After the incubation period, assess cell viability using a standard
method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
assay or by direct cell counting.
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+ Data Analysis: Plot the percentage of cell viability against the logarithm of the drug
concentration. Calculate the ICso value (the concentration that inhibits cell growth by 50%)
using non-linear regression analysis.

Workflow for ICso Determination

Seed Cancer Cells
in 96-well plates

Incubate Overnight
(Allow Adhesion)

'

Treat with Serial Dilutions
of NOSH-Aspirin

'

Incubate for
24-72 hours

'

Perform Cell Viability Assay
(e.g., MTT)

l

Measure Absorbance &
Calculate % Viability

Plot Dose-Response Curve &
Determine ICso Value
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Caption: Experimental workflow for ICso determination.

In Vivo Xenograft Model

e Cell Implantation: Subcutaneously implant human colon cancer cells (e.g., 2 x 10° HT-29
cells) suspended in a medium like Matrigel into the flank of immunocompromised mice (e.g.,
athymic nude mice).[7]

e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mms3).

o Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle
control, aspirin, different doses of NOSH-aspirin).[7] Administer the compounds daily via oral
gavage.

e Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be
calculated using the formula: (length x width2)/2.

o Endpoint: After a predefined period (e.g., 21-25 days), sacrifice the mice.[6][7] Excise the
tumors, weigh them, and process them for further analysis (e.g., histology,
immunohistochemistry for markers like PCNA and TUNEL).

Conclusion

NOSH-aspirin is a promising preclinical drug candidate that builds upon the well-established
therapeutic framework of aspirin. Its hybrid design, which enables the controlled release of NO
and HzS, results in a molecule with dramatically enhanced anticancer potency and a superior
gastrointestinal safety profile. The foundational chemical properties—including its unique
structure, multi-targeted mechanism of action, and nanomolar efficacy in cancer models—
underscore its potential for further development as a next-generation anti-inflammatory and
chemopreventive agent. This guide provides the core technical data and methodologies
essential for advancing research in this exciting area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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